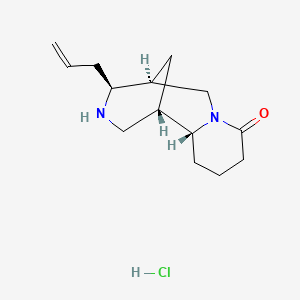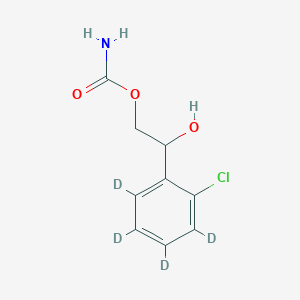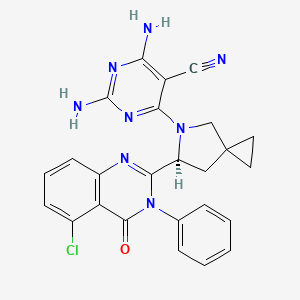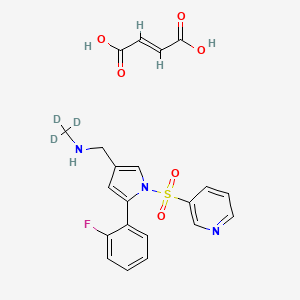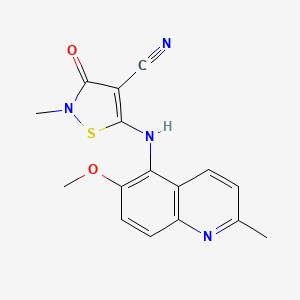
Sarm1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarm1-IN-2 is a potent inhibitor of the sterile alpha and Toll/interleukin-1 receptor motif-containing protein 1 (SARM1). This compound is primarily used in the study of metabolic and neurological diseases, particularly those involving axonal degeneration . SARM1 is a key protein involved in the process of axonal degeneration, making this compound a valuable tool in neurodegenerative research .
Preparation Methods
The synthetic routes and reaction conditions for Sarm1-IN-2 are detailed in patent literature, specifically in WO2019236890A1 . The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Sarm1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction could lead to reduced forms of the compound .
Scientific Research Applications
Sarm1-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of SARM1 and its effects on axonal degeneration . In biology, this compound is employed to investigate the molecular mechanisms underlying neurodegenerative diseases . In medicine, this compound holds potential for developing therapeutic strategies to prevent or treat conditions characterized by axonal degeneration, such as multiple sclerosis and amyotrophic lateral sclerosis . Additionally, this compound is used in industrial research to develop new drugs targeting neurodegenerative pathways .
Mechanism of Action
Sarm1-IN-2 exerts its effects by inhibiting the enzymatic activity of SARM1, which is responsible for the degradation of nicotinamide adenine dinucleotide (NAD+) . SARM1 activation leads to a catastrophic depletion of NAD+, resulting in axonal degeneration . By inhibiting SARM1, this compound prevents the depletion of NAD+ and protects axons from degeneration . The molecular targets of this compound include the NADase domain of SARM1, which is essential for its pro-degenerative functions .
Comparison with Similar Compounds
Sarm1-IN-2 is unique among SARM1 inhibitors due to its potency and selectivity . Similar compounds include other SARM1 inhibitors that target the NADase activity of SARM1, such as compound 4, which has shown similar protective effects in axonal degeneration models . this compound stands out for its irreversible inhibition of SARM1, providing long-lasting protection against axonal degeneration .
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[(6-methoxy-2-methylquinolin-5-yl)amino]-2-methyl-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N4O2S/c1-9-4-5-10-12(18-9)6-7-13(22-3)14(10)19-15-11(8-17)16(21)20(2)23-15/h4-7,19H,1-3H3 |
InChI Key |
YCKJOVSJCNUPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)NC3=C(C(=O)N(S3)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
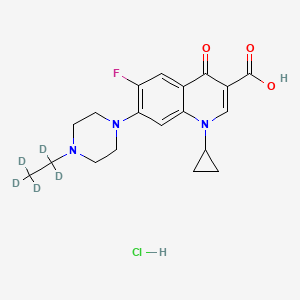
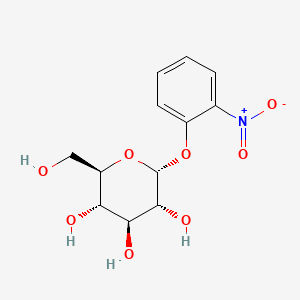
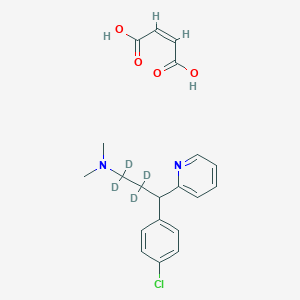
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

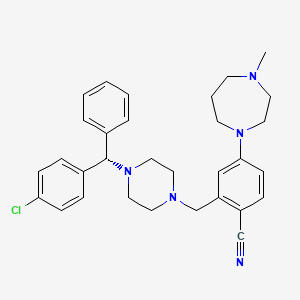
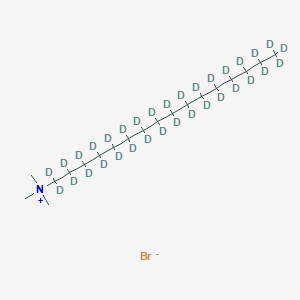
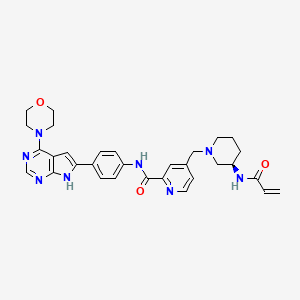
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
